molecular formula C24H33NO8 B12700280 Einecs 282-102-7 CAS No. 84100-21-0

Einecs 282-102-7

Cat. No.: B12700280
CAS No.: 84100-21-0
M. Wt: 463.5 g/mol
InChI Key: NMCNVYOYWAVACG-BTJKTKAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate can be synthesized through a reaction involving ethyl phenylphosphinate and 2,4,6-trimethylbenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate has several applications in scientific research:

Mechanism of Action

Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate exerts its effects primarily through its role as a photoinitiator. Upon exposure to light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals then initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved include the absorption of light by the compound and the subsequent generation of reactive species that drive the polymerization process .

Comparison with Similar Compounds

Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate is unique compared to other photoinitiators due to its specific structure and reactivity. Similar compounds include:

Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate stands out due to its high efficiency and ability to initiate polymerization under mild conditions, making it suitable for a wide range of applications .

Properties

CAS No.

84100-21-0

Molecular Formula

C24H33NO8

Molecular Weight

463.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;phenyl 2-(4-morpholin-4-ylbutan-2-yl)oxane-4-carboxylate

InChI

InChI=1S/C20H29NO4.C4H4O4/c1-16(7-9-21-10-13-23-14-11-21)19-15-17(8-12-24-19)20(22)25-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-6,16-17,19H,7-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

NMCNVYOYWAVACG-BTJKTKAUSA-N

Isomeric SMILES

CC(CCN1CCOCC1)C2CC(CCO2)C(=O)OC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(CCN1CCOCC1)C2CC(CCO2)C(=O)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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